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Abstract
HJ-PI01, also known as 10-Acetylphenoxazine, is a novel, orally active small molecule inhibitor

of the Pim-2 serine/threonine kinase.[1][2] Pim-2 is a proto-oncogene implicated in the survival

and proliferation of various cancer cells. HJ-PI01 has demonstrated significant anti-tumor

activity, primarily by inducing apoptosis and autophagic cell death in cancer cells, with a

particular efficacy noted in triple-negative breast cancer models.[1][3] This technical guide

provides a comprehensive overview of the chemical properties, structure, and biological activity

of HJ-PI01, including detailed experimental protocols and a visualization of its mechanism of

action.

Chemical Properties and Structure
HJ-PI01 is a phenoxazine derivative with a molecular formula of C14H11NO2.[2][4] Its

chemical structure is characterized by a tricyclic phenoxazine core with an acetyl group

attached to the nitrogen atom.

Table 1: Chemical and Physical Properties of HJ-PI01
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Property Value Reference

IUPAC Name
1-(10H-Phenoxazin-10-

yl)ethan-1-one
[4]

Synonyms 10-Acetylphenoxazine, HJPI01 [1][4][5]

CAS Number 6192-43-4 [1][4]

Molecular Formula C14H11NO2 [2][4]

Molecular Weight 225.25 g/mol [4]

SMILES
CC(N1C2=C(C=CC=C2)OC3=

CC=CC=C13)=O
[1]

Solubility Soluble in DMSO [4][5]

Storage
Powder: -20°C for 3 years; In

solvent: -80°C for 6 months
[1]

Mechanism of Action
HJ-PI01 exerts its anti-cancer effects primarily through the inhibition of Pim-2 kinase.[1][3]

Molecular docking and dynamics simulations have shown that HJ-PI01 binds effectively to the

ATP-binding pocket of Pim-2.[3] This inhibition disrupts downstream signaling pathways,

leading to the induction of both apoptosis and autophagy in cancer cells.

Induction of Apoptosis
HJ-PI01 has been shown to induce apoptosis through both the intrinsic (mitochondrial) and

extrinsic (death receptor) pathways.[3] Treatment of MDA-MB-231 triple-negative breast cancer

cells with HJ-PI01 leads to a decrease in the anti-apoptotic protein Bcl-2 and an increase in the

pro-apoptotic protein Bax.[1] Furthermore, it activates caspase-9 and caspase-3, key

executioner enzymes in the apoptotic cascade.[1]

Induction of Autophagy
In addition to apoptosis, HJ-PI01 triggers autophagic cell death in cancer cells.[1][3] This is

evidenced by the formation of autophagic vacuoles observed via transmission electron
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microscopy and an increase in the levels of autophagy-related proteins such as LC3-II and

Beclin-1.[1] HJ-PI01 treatment also leads to the degradation of p62, a protein consumed during

autophagy.[1]
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Figure 1: HJ-PI01 Mechanism of Action.

Experimental Protocols
The following protocols are based on methodologies reported in the characterization of HJ-
PI01.

Synthesis of HJ-PI01
The synthesis of HJ-PI01 involves a multi-step process. A key step is the reaction of 3-

iodophenol with 1-fluoro-2-nitrobenzene in the presence of K2CO3 to form 1-iodo-2-(2-

nitrophenoxy)benzene. This intermediate is then reduced using Fe-HCl. The resulting amino

group is protected with an acetyl moiety using acetic anhydride. Finally, a condensation

reaction in the presence of DMEDA and K2CO3 in refluxing dioxane yields HJ-PI01.
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Figure 2: HJ-PI01 Synthesis Workflow.

Cell Viability Assay
Cell viability can be assessed using the MTT assay.

Seed cells (e.g., MDA-MB-231) in a 96-well plate at a density of 5 x 10^3 cells/well and allow

them to adhere overnight.

Treat the cells with various concentrations of HJ-PI01 (e.g., 0-3200 nmol/L) for 48 hours.[1]

Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.

Measure the absorbance at 490 nm using a microplate reader.

Apoptosis Assay via Flow Cytometry (Annexin V/PI
Staining)

Treat cells with the desired concentration of HJ-PI01 (e.g., 300 nmol/L) for 24 hours.[1]

Harvest the cells by trypsinization and wash twice with cold PBS.

Resuspend the cells in 1X binding buffer.

Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.

Incubate for 15 minutes at room temperature in the dark.

Analyze the cells by flow cytometry. Early apoptotic cells will be Annexin V positive and PI

negative, while late apoptotic/necrotic cells will be positive for both.
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Western Blot Analysis
Treat cells with HJ-PI01 for the desired time points (e.g., 12-48 hours).[1]

Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

Determine the protein concentration using a BCA assay.

Separate equal amounts of protein (e.g., 30-50 µg) by SDS-PAGE and transfer to a PVDF

membrane.

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

Incubate the membrane with primary antibodies against proteins of interest (e.g., Pim-2, Bcl-

2, Bax, Caspase-3, LC3, Beclin-1, p62, and a loading control like β-actin) overnight at 4°C.

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated

secondary antibody for 1 hour at room temperature.

Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Transmission Electron Microscopy (TEM) for Autophagy
Visualization

Treat cells with HJ-PI01 (e.g., 300 nmol/L) for 24 hours.[1]

Fix the cells with a solution containing 2.5% glutaraldehyde in a cacodylate buffer.

Post-fix the cells with 1% osmium tetroxide.

Dehydrate the cells in a graded series of ethanol and embed in resin.

Cut ultrathin sections and stain with uranyl acetate and lead citrate.

Examine the cellular ultrastructure for the presence of autophagosomes and autolysosomes

using a transmission electron microscope.

In Vivo Efficacy
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In preclinical xenograft models using MDA-MB-231 cells, oral administration of HJ-PI01 (e.g.,

40 mg/kg, once daily for 10 days) has been shown to significantly inhibit tumor growth.[1] This

demonstrates the potential of HJ-PI01 as a therapeutic agent for the treatment of cancer.

Conclusion
HJ-PI01 is a promising Pim-2 inhibitor with potent anti-cancer activity. Its ability to induce both

apoptosis and autophagy in cancer cells, coupled with its in vivo efficacy, makes it a valuable

tool for cancer research and a potential candidate for further drug development. The

experimental protocols provided in this guide offer a framework for researchers to investigate

the biological effects of HJ-PI01 and other novel anti-cancer compounds.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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